5-Chlorothiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Chlorothiophene-2-carboxamide, often involves cyclization reactions, Suzuki cross-coupling reactions, and condensation processes. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate via cyclization of thioamide with 2-chloroacetoacetate showcases a method that could potentially be adapted for 5-Chlorothiophene-2-carboxamide synthesis (Tang Li-jua, 2015). Moreover, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions demonstrates another pathway that could be relevant for synthesizing derivatives of 5-Chlorothiophene-2-carboxamide (Gulraiz Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by X-ray crystallography, NMR, and mass spectroscopy. Structural studies of similar compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, offer insights into the molecular arrangement and intermolecular interactions present in 5-Chlorothiophene-2-carboxamide (A. Abbasi et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 5-Chlorothiophene-2-carboxamide derivatives can be influenced by their functional groups and molecular structure. For instance, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors showcases the reactivity of thiophene derivatives under specific conditions (Sandeep Kumar Marvadi et al., 2020).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. The synthesis and characterization of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide valuable data on these aspects (M. Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of 5-Chlorothiophene-2-carboxamide. Investigations into the synthesis and antimicrobial activity of thiophene-based derivatives reveal how modifications to the thiophene core can impact these properties (G. Naganagowda & A. Petsom, 2011).
Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications :
- 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide has shown potential as an anti-inflammatory agent, which could be applied in pharmaceuticals and food additives (Moloney, 2000).
- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have demonstrated promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
- Thiophene-pyrazole carboxamides, including a derivative of 5-Chlorothiophene-2-carboxamide, were synthesized and showed excellent antimicrobial activity against various bacteria (Prabhudeva, Vivek, & Kumar, 2019).
Cancer Research :
- Nitrothiophene-5-carboxamides, when combined with strong tertiary amine bases or oxiranes, have potential as radiosensitizers and bioreductively activated cytotoxins for treating hypoxic mammalian cells and cancers (Threadgill et al., 1991).
- New thiophene-2-carboxamide derivatives exhibit good inhibitory activity against four cancer cell lines, particularly those with a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Chemical Analysis and Synthesis :
- Electron impact mass spectra of 5- and 3-substituted thiophene-2-carboxamides provide insights into the differentiation of isomeric compounds and influence fragmentation processes (Occhipinti et al., 1980).
- The Suzuki cross-coupling reaction is utilized for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing various electronic and nonlinear optical properties (Ahmad et al., 2021).
Pharmacological Properties :
- The study on 5-Chloro-N-phenylpyrazine-2-carboxamides revealed promising antimycobacterial activity against Mycobacterium tuberculosis, with certain substituents reducing cytotoxicity (Zítko et al., 2013).
- Research on the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides identified more stable class II histone deacetylase (HDAC) inhibitors (Scarpelli et al., 2008).
Safety And Hazards
5-Chlorothiophene-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
5-chlorothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBWMBJNNCUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409141 | |
Record name | 5-chlorothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-carboxamide | |
CAS RN |
22353-82-8 | |
Record name | 5-chlorothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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